2-Bromocyclooctan-1-one
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Overview
Description
2-Bromocyclooctan-1-one is an organic compound with the molecular formula C8H13BrO. It is a brominated derivative of cyclooctanone, characterized by the presence of a bromine atom attached to the cyclooctane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromocyclooctan-1-one can be synthesized through several methods. One common approach involves the bromination of cyclooctanone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction typically proceeds via a free radical mechanism, where the bromine atom is introduced at the alpha position relative to the carbonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromine addition. The use of hydrobromic acid in combination with oxidizing agents can also be employed to achieve the desired brominated product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromocyclooctan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of cyclooctanone.
Reduction Reactions: The compound can be reduced to cyclooctanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield cyclooctanone or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Cyclooctanone.
Reduction: Cyclooctanol.
Oxidation: Cyclooctanone or other oxidized products.
Scientific Research Applications
2-Bromocyclooctan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromocyclooctan-1-one involves its reactivity as a brominated ketone. The bromine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical transformations, where the compound acts as an intermediate or a reactant in the formation of more complex molecules.
Comparison with Similar Compounds
Cyclooctanone: The non-brominated parent compound, used in similar synthetic applications.
2-Chlorocyclooctan-1-one: A chlorinated analog with similar reactivity but different halogen properties.
2-Iodocyclooctan-1-one: An iodinated derivative with distinct reactivity due to the larger atomic size of iodine.
Uniqueness: 2-Bromocyclooctan-1-one is unique due to the specific reactivity imparted by the bromine atom. It offers a balance between reactivity and stability, making it a valuable intermediate in organic synthesis. The bromine atom’s moderate electronegativity and size allow for controlled reactions, unlike the more reactive iodine or less reactive chlorine analogs.
Properties
IUPAC Name |
2-bromocyclooctan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-7-5-3-1-2-4-6-8(7)10/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOBPZPTDOIEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)C(CC1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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